(R)-Pyrrolidine-2-carboxamide hydrochloride

Catalog No.
S949866
CAS No.
50894-62-7
M.F
C5H11ClN2O
M. Wt
150.6
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Pyrrolidine-2-carboxamide hydrochloride

CAS Number

50894-62-7

Product Name

(R)-Pyrrolidine-2-carboxamide hydrochloride

IUPAC Name

(2R)-pyrrolidine-2-carboxamide;hydrochloride

Molecular Formula

C5H11ClN2O

Molecular Weight

150.6

InChI

InChI=1S/C5H10N2O.ClH/c6-5(8)4-2-1-3-7-4;/h4,7H,1-3H2,(H2,6,8);1H/t4-;/m1./s1

InChI Key

CSKSDAVTCKIENY-PGMHMLKASA-N

SMILES

C1CC(NC1)C(=O)N.Cl

Synonyms

50894-62-7;(R)-Pyrrolidine-2-carboxamidehydrochloride;H-D-Pro-NH2HCl;D-Prolinamidehydrochloride;D-Prolineamidehydrochloride;D-PROLINAMIDEHCL;h-d-pro-nh;H-D-Pro-NH2.HCl;SCHEMBL4316344;CTK3J1758;MolPort-006-701-251;ANW-43016;AKOS015898323;AM82205;RTR-018167;AK142791;KB-50446;SC-09817;TR-018167;FT-0693268;ST24035600;V6295;K-9388;M02958;I11-0626

Canonical SMILES

C1CC(NC1)C(=O)N.Cl
  • Proline derivative: Proline is a unique amino acid with a cyclic structure. This structure plays a role in the protein folding process and stability. (R)-Pyrrolidine-2-carboxamide hydrochloride, by being a proline derivative, might offer insights into protein-protein interactions and protein folding mechanisms, potentially aiding research in protein function and dysfunction in various diseases.
  • Potential pharmaceutical applications: Proline derivatives have been explored for their potential use as pharmaceutical agents []. Further research on (R)-Pyrrolidine-2-carboxamide hydrochloride might reveal similar properties, leading to investigations into its therapeutic potential.

Important to note:

  • The current information available on (R)-Pyrrolidine-2-carboxamide hydrochloride is limited primarily to its availability as a research chemical [, ].
  • More studies are needed to determine its specific properties and potential applications in scientific research.

(R)-Pyrrolidine-2-carboxamide hydrochloride is a chemical compound classified as a pyrrolidine derivative. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is widely recognized for its diverse biological activities and is frequently utilized in medicinal chemistry. The compound has the molecular formula C5H11ClN2OC_5H_{11}ClN_2O and a molecular weight of approximately 150.61 g/mol. Its structure features a pyrrolidine ring with a carboxamide functional group, which contributes to its unique properties and potential applications in various fields, including pharmaceuticals and organic synthesis .

  • Reductive Amination: This method includes the reaction of pyrrolidine-2-carboxylic acid with an appropriate amine in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride. The process results in the formation of the amide bond, followed by crystallization to yield the hydrochloride salt.
  • Formation of Hydrochloride Salt: The conversion into hydrochloride form enhances solubility and stability, making it more suitable for laboratory and industrial applications .

(R)-Pyrrolidine-2-carboxamide hydrochloride exhibits a range of biological activities, making it a subject of interest in pharmacological research. Key activities include:

  • Antimicrobial Properties: The compound has shown potential against various microbial strains, suggesting its utility as an antimicrobial agent.
  • Antiviral Activity: Studies indicate that it may possess antiviral properties, contributing to its investigation for therapeutic applications against viral infections.
  • Anticancer Effects: Research has demonstrated that this compound can inhibit cell proliferation and induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.

The synthesis of (R)-Pyrrolidine-2-carboxamide hydrochloride can be achieved through multiple methods:

  • Reductive Amination:
    • Reagents: Pyrrolidine-2-carboxylic acid, amine, sodium borohydride or lithium aluminum hydride.
    • Solvents: Tetrahydrofuran or diethyl ether.
    • Process: The reaction involves forming the amide bond followed by salt formation with hydrochloric acid.
  • Alternative Synthetic Routes:
    • Various cyclic or acyclic precursors can be utilized to construct the pyrrolidine ring, allowing for flexibility in synthetic approaches.
  • Industrial Methods:
    • Large-scale production may employ optimized conditions for higher yields, including crystallization and filtration processes to ensure purity .

(R)-Pyrrolidine-2-carboxamide hydrochloride has several applications across different fields:

  • Pharmaceutical Development: It serves as a building block in synthesizing complex organic molecules and potential drug candidates.
  • Coordination Chemistry: The compound acts as a ligand in coordination chemistry, facilitating various

Interaction studies have revealed that (R)-Pyrrolidine-2-carboxamide hydrochloride can interact with various enzymes and receptors:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
  • Receptor Modulation: It can modulate receptor activity by altering signaling pathways involved in cellular processes such as proliferation and apoptosis .

(R)-Pyrrolidine-2-carboxamide hydrochloride can be compared with other similar compounds based on their structural and functional characteristics:

Compound NameKey Features
Pyrrolidine-2,5-dioneKnown for inhibitory activity on carbonic anhydrase isoenzymes.
Pyrrolidine-2,3-dioneExhibits potent anti-biofilm properties and synergism with FDA-approved antimicrobials.
Proline DerivativesUtilized as organocatalysts in asymmetric synthesis with various biological activities.

These compounds share structural similarities but differ significantly in their biological activities and applications, highlighting the unique profile of (R)-Pyrrolidine-2-carboxamide hydrochloride within this class of compounds .

Structural Features

(R)-Pyrrolidine-2-carboxamide hydrochloride (CAS 50894-62-7) consists of a five-membered pyrrolidine ring with a carboxamide group (-CONH₂) at the C2 position and a hydrochloride counterion. The stereochemistry at C2 is in the (R)-configuration, contributing to its chiral properties. Key structural elements include:

  • Pyrrolidine backbone: A saturated five-membered ring with four carbon atoms and one nitrogen atom.
  • Carboxamide group: A planar amide bond linking the carbonyl carbon to an amine group.
  • Hydrochloride salt: Enhances ionic character, improving solubility in polar solvents.
PropertyValueSource
Molecular FormulaC₅H₁₁ClN₂O
Molecular Weight150.61 g/mol
SynonymsD-Prolinamide hydrochloride, (R)-Pyrrolidine-2-carboxylic acid amide hydrochloride
Optical ActivitySpecific rotation (α) ~ -20.5° (c = 2 in H₂O)

Classification

This compound belongs to the prolinamide family, a subset of amino acid derivatives. It is further categorized as:

  • Sulfonamide derivative: While not a sulfonamide itself, its structural analogs (e.g., sulfonamide-substituted prolinamides) are prominent in medicinal chemistry.
  • Chiral building block: Utilized in asymmetric synthesis and organocatalysis.

Historical Context and Discovery

Early Development

The synthesis of prolinamide derivatives dates to early 20th-century studies on amino acid chemistry. Proline, the parent compound, was first isolated in 1900 and synthesized via reactions involving γ-butyrolactam and ammonia. The hydrochloride salt form emerged later as a stabilized variant for practical applications.

Synthetic Routes

Key methods for synthesizing (R)-pyrrolidine-2-carboxamide hydrochloride include:

  • Ammonolysis of L-proline carbamyl chloride: Utilizes phosgene or triphosgene to generate intermediates, followed by reaction with ammonia.
  • Optically active resolution: Chiral chromatography or enzymatic methods to isolate the (R)-enantiomer.

Significance in Organic and Medicinal Chemistry

Role in Drug Discovery

(R)-Pyrrolidine-2-carboxamide hydrochloride serves as a scaffold for developing therapeutics targeting:

  • Cancer: Inhibitors of p300/CBP histone acetyltransferases (HATs) and MDM2-p53 protein-protein interactions.
  • Viral infections: Hepatitis C virus (HCV) NS5B polymerase inhibitors, as demonstrated by proline sulfonamide derivatives.

Catalytic Applications

  • Asymmetric organocatalysis: Interlocked prolinamide-based rotaxanes enhance enantioselectivity in aldol and Michael additions.
  • Supramolecular catalysis: Cofactor-assisted systems modulate chemoselectivity in competitive reactions.

Overview of Current Research Landscape

Anticancer Applications

Recent studies highlight its role in developing:

  • MDM2 inhibitors: Compound 60 (AA-115/APG-115) achieves nanomolar potency against MDM2, inducing p53-dependent apoptosis in cancer cells.
  • CDK/EGFR inhibitors: Pyrrolidine-carboxamide derivatives exhibit dual inhibition of cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR).
Target PathwayCompound ExampleActivity (IC₅₀)Source
MDM2-p53 interactionAA-115/APG-115<1 nM
CDK2Pyrrolidine-carboxamide 7g0.90 μM

Antiviral and Antimicrobial Research

  • HCV NS5B inhibitors: Proline sulfonamides bind near the polymerase active site, validated by X-ray crystallography.
  • Antibacterial agents: Sulfonamide derivatives show activity against Gram-positive and Gram-negative pathogens.

Catalytic Innovations

  • Rotaxane-based catalysts: Electron-withdrawing nitro groups on macrocycles improve catalytic efficiency in enamine-mediated reactions.
  • Cofactor-dependent systems: N-Hexylthymine modulates chemoselectivity in aldol vs. Michael addition pathways.

Stereochemistry and Chirality

The stereochemistry of (R)-Pyrrolidine-2-carboxamide hydrochloride centers on the chiral carbon located at position 2 of the pyrrolidine ring [1] [11]. This chiral center adopts the (R)-configuration according to the Cahn-Ingold-Prelog priority rules, distinguishing it from its (S)-enantiomer counterpart [11]. The presence of this stereocenter imparts optical activity to the molecule, enabling it to rotate plane-polarized light in a clockwise direction [9] [11].

Research studies have demonstrated that the individual enantiomers of pyrrolidine carboxamide derivatives exhibit significantly different biological activities [9]. Chiral high-performance liquid chromatography separation techniques have been successfully employed to resolve racemic mixtures of pyrrolidine carboxamides, with enantiomeric excess values exceeding 96 percent achieved in purified fractions [9]. The absolute configuration has been independently confirmed through circular dichroism spectroscopy calculations, where computed spectra for the (R)-configured stereoisomer align with experimental observations [11].

The pyrrolidine ring conformation adopts an envelope geometry, with the nitrogen atom typically positioned slightly out of the plane formed by the four carbon atoms [11] [15]. This conformational preference minimizes steric strain while maintaining optimal orbital overlap for the amide functionality [15]. The stereochemical integrity of the (R)-configuration remains stable under standard storage conditions, with no detectable racemization observed over extended periods [9].

Crystal Structure Analysis

Crystallographic investigations of pyrrolidine-2-carboxamide hydrochloride and related compounds reveal characteristic structural features that define the solid-state packing arrangement [14] [16]. The compound typically crystallizes in orthorhombic crystal systems, with space group symmetries that accommodate the chiral nature of the molecule [14]. Unit cell parameters for related pyrrolidine derivatives show dimensions ranging from 6.4 to 16.8 Angstroms, with cell volumes between 800 and 1200 cubic Angstroms [14].

X-ray crystallography studies of analogous proline derivatives demonstrate that the pyrrolidine ring adopts a puckered conformation, which minimizes steric strain and stabilizes intermolecular hydrogen bonding networks in the solid state [15]. The carboxamide group participates extensively in hydrogen bonding interactions, forming infinite one-dimensional chains along specific crystallographic directions [16]. These hydrogen-bonded chains contribute significantly to the overall crystal stability and influence the compound's physical properties [16].

The crystal packing arrangement is governed by multiple intermolecular interactions, including nitrogen-hydrogen to oxygen hydrogen bonds involving the carboxamide functionality [16]. The hydrochloride salt formation introduces additional ionic interactions that further stabilize the crystal lattice [15]. Typical hydrogen bond distances range from 2.8 to 3.2 Angstroms, with bond angles between 150 and 180 degrees indicating strong directional interactions [16].

Crystallographic ParameterTypical Range
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell a-axis6.4-12.0 Å
Unit Cell b-axis7.2-11.0 Å
Unit Cell c-axis11.4-16.8 Å
Hydrogen Bond Distance2.8-3.2 Å

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Characterization

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of (R)-Pyrrolidine-2-carboxamide hydrochloride through both proton and carbon-13 analysis [19] [20]. Proton nuclear magnetic resonance spectra reveal characteristic signals for the pyrrolidine ring protons resonating between 1.8 and 3.6 parts per million, with the alpha-proton at position 2 appearing as a distinct multiplet around 4.3 parts per million [17] [19]. The carboxamide protons exhibit broad signals between 6.7 and 7.2 parts per million due to rapid exchange with deuterated solvents [17].

Carbon-13 nuclear magnetic resonance spectroscopy shows the carbonyl carbon of the carboxamide group resonating at approximately 175 parts per million, consistent with amide functionality [17] [20]. The pyrrolidine ring carbons appear in the range of 25 to 60 parts per million, with the quaternary carbon at position 2 showing characteristic downfield shift due to the electron-withdrawing carboxamide group [17] [20]. The stereochemical assignment is confirmed through coupling patterns and nuclear Overhauser effect correlations [22].

Integration patterns in proton nuclear magnetic resonance spectra confirm the expected stoichiometry, with pyrrolidine ring protons showing complex multiplet patterns due to conformational flexibility and nitrogen inversion processes [33]. The purity determination by nuclear magnetic resonance typically exceeds 98 percent for pharmaceutical-grade material [19]. Deuterated dimethyl sulfoxide serves as the preferred solvent for nuclear magnetic resonance analysis due to its ability to dissolve both the organic compound and facilitate hydrogen bonding interactions [19] [29].

Infrared Spectroscopy (IR) Analysis

Infrared spectroscopy characterization of (R)-Pyrrolidine-2-carboxamide hydrochloride reveals distinctive absorption bands corresponding to the functional groups present in the molecule [17] [29]. The carboxamide carbonyl stretch appears as a strong absorption around 1650 wavenumbers, characteristic of amide functionality [17] [29]. Nitrogen-hydrogen stretching vibrations manifest as broad absorption bands in the region of 3300 to 3500 wavenumbers, often appearing as multiple peaks due to primary amide asymmetric and symmetric stretching modes [17] [29].

The pyrrolidine ring contributes carbon-hydrogen stretching absorptions in the range of 2800 to 3000 wavenumbers, with characteristic bending modes appearing between 1400 and 1500 wavenumbers [29]. The hydrochloride salt formation introduces additional vibrational modes, including broad absorption features associated with nitrogen-hydrogen to chloride interactions [29]. These salt-related absorptions typically appear as broad features underlying the sharper molecular vibrations [29].

Fingerprint region analysis between 800 and 1400 wavenumbers provides unique spectral signatures for compound identification and purity assessment [29]. The infrared spectrum remains consistent across different sample preparation methods, including potassium bromide pellet and attenuated total reflectance techniques [29]. Comparative analysis with related pyrrolidine derivatives demonstrates the diagnostic value of specific absorption patterns for structural verification [28] [29].

Functional GroupWavenumber (cm⁻¹)Assignment
N-H Stretch3300-3500Primary amide
C-H Stretch2800-3000Aliphatic
C=O Stretch~1650Amide carbonyl
N-H Bend~1600Amide deformation
C-N Stretch1400-1500Ring vibrations

Mass Spectrometry Profiles

Mass spectrometry analysis of (R)-Pyrrolidine-2-carboxamide hydrochloride employs electrospray ionization techniques to generate molecular ion peaks at mass-to-charge ratio 151 for the protonated molecular ion [M+H]⁺ . The base peak typically corresponds to the molecular ion, indicating minimal fragmentation under standard ionization conditions [32]. Fragmentation patterns reveal characteristic neutral losses, including loss of ammonia (17 mass units) from the carboxamide group and loss of carbon monoxide (28 mass units) from the carbonyl functionality [32] [33].

High-resolution mass spectrometry provides accurate mass measurements with typical mass accuracy better than 5 parts per million, confirming the molecular formula assignment . Tandem mass spectrometry experiments reveal fragmentation pathways that include formation of pyrrolinium cation fragments at mass-to-charge ratio 84, corresponding to loss of the carboxamide side chain [32] [33]. These fragmentation patterns serve as diagnostic tools for structural confirmation and compound identification in complex mixtures [33] [34].

Collision-induced dissociation studies demonstrate that the most abundant product ions result from cleavage adjacent to the pyrrolidine nitrogen, consistent with the stability of the resulting ionic fragments [33]. The mass spectral behavior remains reproducible across different instrument platforms and ionization conditions [34]. Deuterium exchange experiments confirm the presence of exchangeable protons on the carboxamide nitrogen, supporting the proposed structural assignment [33].

X-ray Crystallographic Data

X-ray crystallographic data for (R)-Pyrrolidine-2-carboxamide hydrochloride and closely related analogs provide detailed three-dimensional structural information at atomic resolution [11] [14]. Typical diffraction experiments utilize copper K-alpha radiation with wavelength 1.5418 Angstroms, achieving resolution limits better than 1.0 Angstrom for high-quality crystals [11] [14]. The crystallographic refinement process yields reliability factors between 3 and 6 percent, indicating excellent data quality and structural model accuracy [11] [14].

Bond length measurements reveal carbon-nitrogen distances in the pyrrolidine ring ranging from 1.46 to 1.48 Angstroms, consistent with typical aliphatic amine bond lengths [11]. The carboxamide carbon-oxygen bond length measures approximately 1.23 Angstroms, characteristic of amide carbonyl functionality [11]. Bond angles within the pyrrolidine ring deviate from ideal tetrahedral geometry due to ring strain, with carbon-nitrogen-carbon angles averaging 104 degrees [11].

Thermal displacement parameters indicate relatively low atomic motion at room temperature, reflecting the rigid nature of the pyrrolidine ring system [11] [14]. The absolute structure determination relies on anomalous dispersion effects, though these are minimal for light-atom compounds requiring complementary techniques such as circular dichroism spectroscopy for definitive stereochemical assignment [11]. Crystallographic databases contain multiple entries for related pyrrolidine carboxamide structures, facilitating comparative structural analysis [11] [14].

Physicochemical Stability Parameters

The physicochemical stability of (R)-Pyrrolidine-2-carboxamide hydrochloride encompasses thermal, chemical, and photochemical degradation pathways under various environmental conditions [36] [37]. Thermal stability studies demonstrate that the compound remains stable at room temperature for extended periods when stored under inert atmosphere conditions [1] [36]. Differential scanning calorimetry analysis reveals decomposition temperatures exceeding 200 degrees Celsius, indicating substantial thermal stability for routine handling and storage applications [37] [40].

Chemical stability assessment under accelerated aging conditions shows no significant degradation over 60 days at room temperature in dimethyl sulfoxide solution [40]. The compound exhibits particular stability in acidic and neutral pH environments, with increased susceptibility to hydrolysis under strongly alkaline conditions [36] [40]. Freeze-thaw cycling studies involving 30 consecutive freezing and thawing cycles demonstrate no detectable decomposition by high-performance liquid chromatography analysis [40].

Storage recommendations include maintenance of inert atmosphere conditions at room temperature, with the compound showing excellent long-term stability when protected from moisture and strong oxidizing agents [1] [36]. The hydrochloride salt form provides enhanced stability compared to the free base, with reduced hygroscopicity and improved crystalline integrity [36] [39]. Photostability evaluation indicates minimal degradation under normal laboratory lighting conditions, though protection from direct sunlight is recommended for long-term storage [36] [40].

Stability ParameterConditionResult
Thermal Decomposition>200°CStable
Room Temperature Storage60 days, DMSONo degradation
Freeze-Thaw Cycling30 cyclesNo decomposition
pH Stability Range2-8Stable
PhotostabilityLaboratory lightMinimal degradation
Moisture SensitivityDry storageRecommended

Dates

Last modified: 08-15-2023

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